molecular formula C14H20N2O2 B5725536 3-methyl-N-[3-(propionylamino)phenyl]butanamide

3-methyl-N-[3-(propionylamino)phenyl]butanamide

Cat. No. B5725536
M. Wt: 248.32 g/mol
InChI Key: JHQZPXFQBCYHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[3-(propionylamino)phenyl]butanamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the family of amides and has a molecular weight of 277.36 g/mol.

Mechanism of Action

The mechanism of action of MPAA is not fully understood. However, it has been suggested that the compound acts as an inhibitor of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting the COX enzyme, MPAA reduces the production of prostaglandins, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects
MPAA has been shown to have analgesic and anti-inflammatory effects in various animal models. The compound has also been shown to reduce the growth of cancer cells in vitro. MPAA has been suggested to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of MPAA is its ease of synthesis, which makes it readily available for research purposes. The compound has also been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of MPAA is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of MPAA. One of the areas of interest is the development of MPAA as a therapeutic agent for the treatment of pain and inflammation. Further studies are also needed to elucidate the mechanism of action of MPAA and its potential targets. Additionally, the development of novel analogs of MPAA with improved efficacy and safety profiles is an area of active research. Overall, the potential applications of MPAA in various scientific fields make it an exciting area of research for the future.
Conclusion
In conclusion, MPAA is a chemical compound that has shown potential as a therapeutic agent for the treatment of various diseases. The ease of synthesis and low toxicity profile of MPAA make it an attractive candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of MPAA and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of MPAA involves the reaction of 3-(propionylamino)benzoyl chloride with 3-methylbutan-1-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Scientific Research Applications

MPAA has been extensively studied in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. MPAA has also been studied for its analgesic and anti-inflammatory properties.

properties

IUPAC Name

3-methyl-N-[3-(propanoylamino)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-13(17)15-11-6-5-7-12(9-11)16-14(18)8-10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQZPXFQBCYHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[3-(propanoylamino)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.